
Chonemorphine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chonemorphine dihydrochloride is a steroidal alkaloid isolated from the plant Chonemorpha fragrans, which is native to Sri Lanka. This compound has been identified for its antiamoebic and antiphrastic properties, making it a potential alternative to known amoebicides such as emetine and conessine .
Preparation Methods
The synthesis of chonemorphine dihydrochloride involves several steps, starting from the extraction of the natural compound from Chonemorpha fragrans. The synthetic route typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate chonemorphine.
Purification: The crude extract is purified using chromatographic techniques.
Conversion to Dihydrochloride: The purified chonemorphine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
Chonemorphine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chonemorphine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying steroidal alkaloids and their chemical properties.
Biology: The compound’s antiamoebic and antiphrastic properties make it valuable for research in parasitology and infectious diseases.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating amoebic infections and other parasitic diseases.
Industry: The compound’s unique chemical structure and biological activity make it a candidate for developing new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of chonemorphine dihydrochloride involves its interaction with specific molecular targets. It acts as an agonist to the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. This interaction leads to the activation or repression of specific genes involved in inflammation, metabolism, and immune response . The compound’s antiamoebic activity is attributed to its ability to disrupt the cellular processes of amoebic parasites, leading to their death.
Comparison with Similar Compounds
Chonemorphine dihydrochloride is unique among steroidal alkaloids due to its specific biological activities. Similar compounds include:
Emetine: Another antiamoebic agent, but with a different mechanism of action.
Conessine: A steroidal alkaloid with antiphrastic properties, similar to chonemorphine.
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory properties, used for comparison in receptor binding studies
This compound stands out due to its dual antiamoebic and antiphrastic activities, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
96553-96-7 |
|---|---|
Molecular Formula |
C23H44Cl2N2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H42N2.2ClH/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3;;/h15-21H,6-14,24H2,1-5H3;2*1H/t15-,16-,17-,18-,19+,20-,21-,22-,23+;;/m0../s1 |
InChI Key |
JLJIGVDIYQZJBL-AICXAXPFSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C.Cl.Cl |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


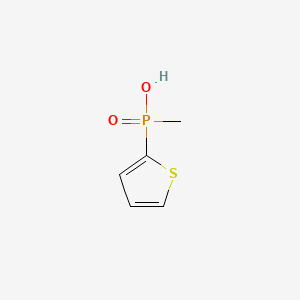
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
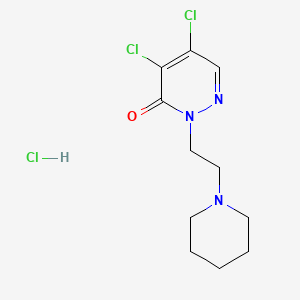

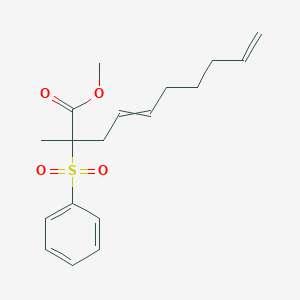
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)

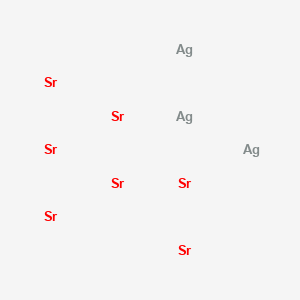
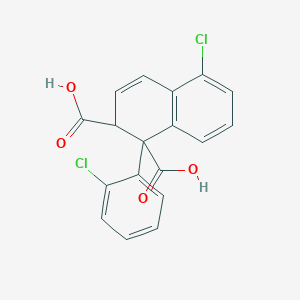
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
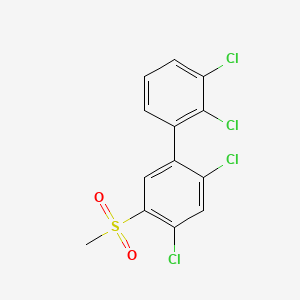
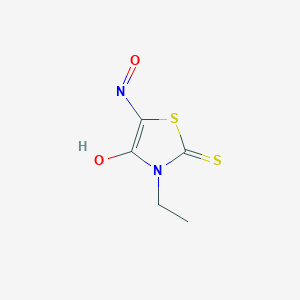
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
